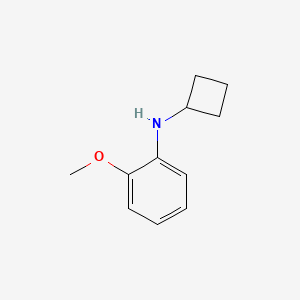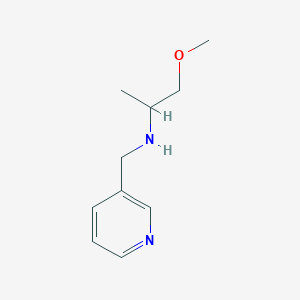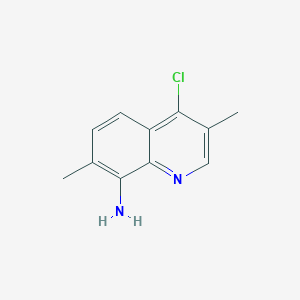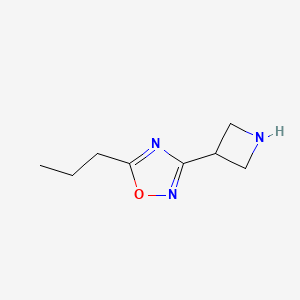
N-cyclobutyl-2-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclobutyl-2-methoxyaniline is an organic compound characterized by a cyclobutyl group attached to an aniline ring with a methoxy substituent at the ortho position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclobutyl-2-methoxyaniline typically involves the reaction of cyclobutylamine with 2-methoxybenzoyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the carbonyl carbon of the benzoyl chloride, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: N-cyclobutyl-2-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur at the aniline ring, leading to the formation of halogenated or alkylated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones, nitroso derivatives.
Reduction: Amines.
Substitution: Halogenated or alkylated aniline derivatives.
Scientific Research Applications
N-cyclobutyl-2-methoxyaniline has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-cyclobutyl-2-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
N-cyclobutyl-2-aminobenzene: Similar structure but lacks the methoxy group.
N-cyclopropyl-2-methoxyaniline: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.
N-cyclobutyl-4-methoxyaniline: Similar structure but with the methoxy group at the para position.
Uniqueness: N-cyclobutyl-2-methoxyaniline is unique due to the presence of both the cyclobutyl and methoxy groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
N-cyclobutyl-2-methoxyaniline |
InChI |
InChI=1S/C11H15NO/c1-13-11-8-3-2-7-10(11)12-9-5-4-6-9/h2-3,7-9,12H,4-6H2,1H3 |
InChI Key |
ORQUMCVTNYLSKV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Fluorophenyl)methyl]pent-4-enoic acid](/img/structure/B13259578.png)
![2-{[(2-Fluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13259580.png)
![1-{[1-(4-Chlorophenyl)propyl]amino}propan-2-ol](/img/structure/B13259587.png)
![2-{[(5-Bromothiophen-2-yl)methyl]amino}propane-1,3-diol](/img/structure/B13259593.png)
![2-Bromo-6-[(tert-butylamino)methyl]phenol](/img/structure/B13259594.png)
![2-Amino-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13259599.png)

![1-[(3-Bromophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B13259606.png)
![2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}ethan-1-ol](/img/structure/B13259613.png)


![Propan-2-yl 2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13259637.png)
![2-[(Heptan-4-yl)amino]-4-methylpentan-1-ol](/img/structure/B13259642.png)

